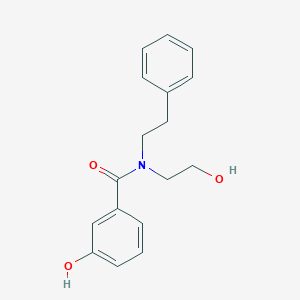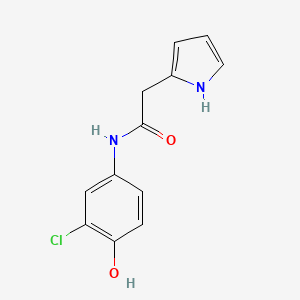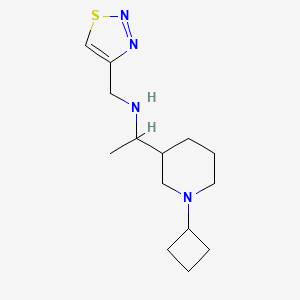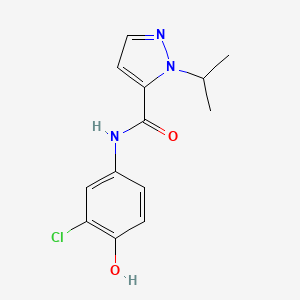
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it was found to increase the oxidation of fatty acids and improve insulin sensitivity. However, it has also gained attention for its potential use as a performance-enhancing drug in sports, leading to its ban by the World Anti-Doping Agency.
Wirkmechanismus
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide acts as a selective PPARδ agonist, which activates the transcription of genes involved in lipid metabolism and energy expenditure. It binds to the ligand-binding domain of PPARδ and induces a conformational change, leading to the recruitment of coactivators and subsequent gene expression. This results in the activation of fatty acid oxidation pathways and the inhibition of lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been found to increase endurance and improve muscle recovery in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively activate PPARδ, which allows for the investigation of specific pathways involved in lipid metabolism. However, its potential use as a performance-enhancing drug in sports has led to its ban by the World Anti-Doping Agency, limiting its availability for research purposes.
Zukünftige Richtungen
Future research on 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide could focus on its potential therapeutic use in metabolic and cardiovascular diseases, as well as its effects on exercise performance and muscle recovery. Additionally, further studies could investigate the long-term safety and potential side effects of this compound use.
Synthesemethoden
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide involves several steps, including the condensation of 2-bromoacetic acid with 2-phenylethylamine, followed by the reaction with 3-hydroxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified by column chromatography and characterized by spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular disorders. It has been shown to increase the expression of genes involved in fatty acid metabolism and decrease the synthesis of triglycerides in the liver. Additionally, it has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
Eigenschaften
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-18(10-9-14-5-2-1-3-6-14)17(21)15-7-4-8-16(20)13-15/h1-8,13,19-20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXDSIEEPEOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)


![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)